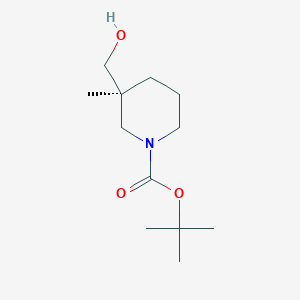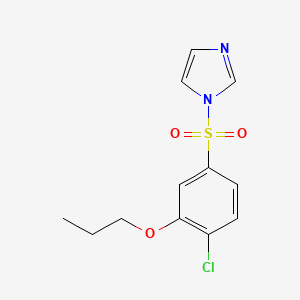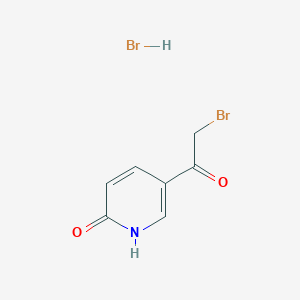
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is characterized by the presence of a bromoacetyl group attached to a pyridinone ring. This compound is commonly used in various chemical processes and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide typically involves the bromination of 2-acetylpyridine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromoacetyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridinone derivatives.
Oxidation Reactions: Oxo derivatives of the original compound.
Reduction Reactions: Alcohol derivatives.
Scientific Research Applications
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This property makes it useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromoacetyl)pyridine hydrobromide
- 3-(2-Bromoacetyl)pyridine hydrobromide
- 4-(2-Bromoacetyl)pyridine hydrobromide
Uniqueness
5-(2-Bromoacetyl)pyridin-2(1H)-one hydrobromide is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specialized research applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-(2-bromoacetyl)-1H-pyridin-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.BrH/c8-3-6(10)5-1-2-7(11)9-4-5;/h1-2,4H,3H2,(H,9,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBNUUQXNVHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
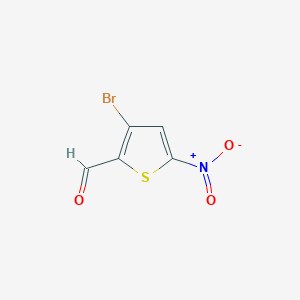
![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![3-[[2-(3-Carbamoylindol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2737292.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2737293.png)
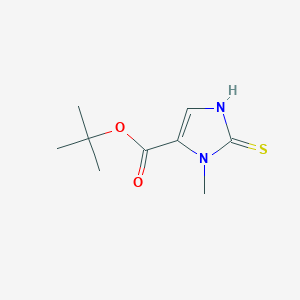
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2737298.png)
![1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![3-{1,3-Dioxo-octahydrocyclopenta[c]pyrrol-2-yl}piperidine-2,6-dione](/img/structure/B2737301.png)

![2-fluoro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic Acid](/img/structure/B2737304.png)


